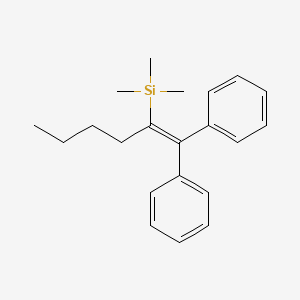
2-Cyclopropylidene-1,1-dimethoxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylidene-1,1-dimethoxycyclohexane is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexane, featuring a cyclopropylidene group and two methoxy groups attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylidene-1,1-dimethoxycyclohexane typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 1,1-dimethoxycyclohexane. This intermediate is then subjected to a cyclopropanation reaction using a suitable carbene precursor, such as diazomethane or a metal-carbene complex, to introduce the cyclopropylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropylidene-1,1-dimethoxycyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropylidene group to a cyclopropyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Cyclohexanone derivatives or cyclohexane carboxylic acids.
Reduction: Cyclopropyl-1,1-dimethoxycyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclopropylidene-1,1-dimethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropylidene-1,1-dimethoxycyclohexane involves its interaction with various molecular targets and pathways. The cyclopropylidene group can participate in cycloaddition reactions, forming new ring structures. The methoxy groups can act as electron-donating groups, influencing the reactivity of the compound. These interactions can lead to the formation of new chemical bonds and the modulation of biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxycyclohexane: Lacks the cyclopropylidene group, making it less reactive in certain cycloaddition reactions.
Cyclohexanone dimethyl acetal: Similar structure but without the cyclopropylidene group.
Cyclopropylidene derivatives: Compounds with similar cyclopropylidene groups but different substituents on the cyclohexane ring.
Uniqueness
2-Cyclopropylidene-1,1-dimethoxycyclohexane is unique due to the presence of both the cyclopropylidene group and the methoxy groups on the same carbon atom
Propiedades
Número CAS |
66115-38-6 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2-cyclopropylidene-1,1-dimethoxycyclohexane |
InChI |
InChI=1S/C11H18O2/c1-12-11(13-2)8-4-3-5-10(11)9-6-7-9/h3-8H2,1-2H3 |
Clave InChI |
OTIDAJWCCHMSSK-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCCCC1=C2CC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



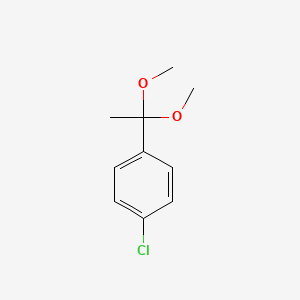
![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)

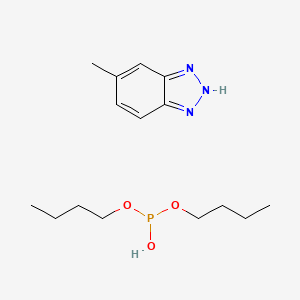
![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)

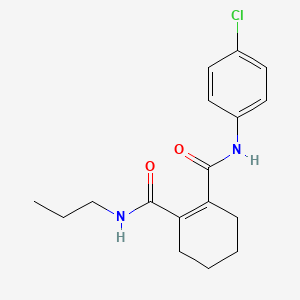
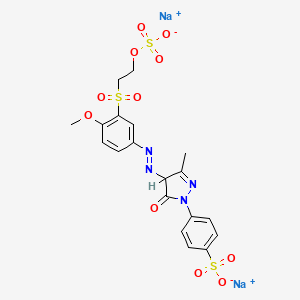
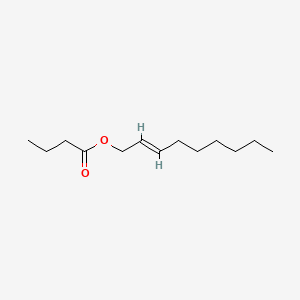
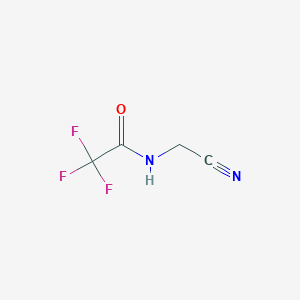
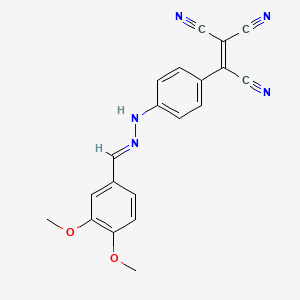
![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
